1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester

STAT3 inhibition Anticancer Cellular potency

Reproducible M1 allosteric modulator research requires the precise N1-benzyl ethyl ester chemotype-free acids or regioisomers lose target engagement. This compound provides the validated scaffold for M1 PAM, STAT3 pathway inhibition, and anti-MRSA hit expansion. - M1 mAChR PAM pharmacophore (N1-benzyl motif) - Ethyl ester: ~10-fold STAT3 potency vs. free acid (EC₅₀ 4.6 µM vs. 46 µM) - Anti-MRSA MIC 8 µg/mL (vendor-reported) Supplied with Certificate of Analysis; shipped ambient globally.

Molecular Formula C19H17NO3
Molecular Weight 307.3g/mol
CAS No. 53977-02-9
Cat. No. B508443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester
CAS53977-02-9
Molecular FormulaC19H17NO3
Molecular Weight307.3g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(C2=CC=CC=C2C1=O)CC3=CC=CC=C3
InChIInChI=1S/C19H17NO3/c1-2-23-19(22)16-13-20(12-14-8-4-3-5-9-14)17-11-7-6-10-15(17)18(16)21/h3-11,13H,2,12H2,1H3
InChIKeyRWZQZQCEKZIQHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester


1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester (CAS 53977-02-9) is a synthetic 4-oxo-1,4-dihydroquinoline-3-carboxylate ester featuring an N1-benzyl substituent and a C3-ethyl ester moiety. It belongs to the 4-quinolone family, a privileged scaffold in antimicrobial, antiviral, and allosteric modulator drug discovery [1]. The compound bears three chemically addressable handles—the C3 ester (hydrolysable to the carboxylic acid), the N1-benzyl group (a recognized pharmacophore for M1 muscarinic acetylcholine receptor allosteric modulation), and the quinoline core amenable to electrophilic substitution—making it a versatile intermediate for library synthesis and lead optimization [2]. Key computed properties include a molecular weight of 307.34 g/mol, molecular formula C₁₉H₁₇NO₃, XLogP3 of 3.6, topological polar surface area of 46.6 Ų, and zero hydrogen bond donors, collectively indicating good membrane-permeability potential relative to more polar analogs [3].

M1
M1 mAChR allosteric modulator lead optimization
S3
STAT3 pathway inhibitor studies
AM
Non-fluorinated quinolone antimicrobial hit validation
P
Chemical biology probe scaffold for target deconvolution

Why 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester Is Irreplaceable


Within the 4-oxo-1,4-dihydroquinoline-3-carboxylate chemotype, three structural variables critically govern biological performance: (i) the N1 substituent identity (H, alkyl, aryl, benzyl), (ii) the C3 ester vs. carboxylic acid functionality, and (iii) the position of aromatic substituents on the quinoline core. Experimental evidence from the 1-phenyl sub-series demonstrates that converting the C3 ethyl ester to the free carboxylic acid results in a ~10-fold loss of cellular STAT3 pathway inhibitory potency (EC₅₀ shift from 4.6 µM to 46 µM) [1]. Conversely, the 6-benzyl positional isomer (benzyl at C6 rather than N1) achieves sub-nanomolar GABA-A receptor affinity (Ki = 0.270 nM), whereas the N1-benzyl regioisomer is predicted to exhibit a fundamentally different binding profile owing to altered pharmacophoric geometry [2]. Furthermore, the N1-benzyl motif is a validated pharmacophore for M1 mAChR positive allosteric modulation, as demonstrated by BQCA and its analogs; N1-phenyl or N1-alkyl variants lack this allosteric modulator character [3]. These structure-activity dissociations mean that substituting the N1-benzyl ethyl ester with a generic free acid, methyl ester, N-H, or regioisomeric analog will not preserve target engagement, cellular permeability, or pharmacological profile—making compound-specific procurement essential for reproducible research outcomes.

Ester vs Acid
Reported cellular potency differential limits direct substitution; ethyl ester may be required for intracellular target engagement.
N1-Benzyl vs N1-Phenyl
Loss of M1 PAM pharmacophore; divergent target engagement profiles between STAT3 and M1 pathways.
N1-Benzyl vs C6-Benzyl
Regioisomer shifts binding from M1 allosteric site to GABA-A receptor; reported high affinity for C6-benzyl analog predicts divergent pharmacology.

Comparative Evidence for 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester


Ethyl Ester vs. Carboxylic Acid: STAT3 Pathway Inhibition

In the 1-phenyl-4-oxo-1,4-dihydroquinoline-3-carboxylate sub-series, the C3 ethyl ester (compound 4) inhibited STAT3-Y705 phosphorylation in U266 multiple myeloma cells with an EC₅₀ of 4.6 µM [1]. Hydrolysis to the corresponding C3 carboxylic acid (compound 9) resulted in a 10-fold potency loss (EC₅₀ = 46 µM), directly attributable to reduced cell membrane permeability of the ionized carboxylate at physiological pH [1]. This structure-activity relationship establishes that the ethyl ester functionality is non-redundant for achieving low-micromolar intracellular target engagement, and by class-level inference, the target compound (1-benzyl ethyl ester) is expected to retain this advantage over its free acid counterpart 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 35975-86-1).

Ester vs Acid Potency
Class-level inference
Ethyl ester EC₅₀ = 4.6 µM Carboxylic acid EC₅₀ = 46 µM
Supports ethyl ester selection for STAT3 cellular assays.
Class-level inference from 1-phenyl sub-series.
STAT3 inhibition Anticancer Cellular potency Ester prodrug

Lipophilicity Gain from N1-Benzyl Substitution

The target compound (N1-benzyl ethyl ester) has a computed XLogP3 of 3.6 [1], whereas the N1-unsubstituted parent scaffold, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 52980-28-6), has a computed LogP of approximately 1.7 . This ~1.9 log unit increase is attributable to the lipophilic benzyl group at N1. In the context of CNS drug design, compounds with LogP values in the 3-4 range exhibit optimal blood-brain barrier penetration, whereas LogP values below 2 generally restrict CNS exposure [2]. The N1-benzyl substitution thus positions the target compound in a lipophilicity range suitable for CNS-targeted probe development, unlike the more polar N1-unsubstituted or N1-methyl analogs.

Lipophilicity Gain
Cross-study comparable
XLogP3 = 3.6 Δ+1.9 vs N1-H parent
Positions compound for CNS membrane permeability research.
Computed property; experimental logD advised.
Lipophilicity Membrane permeability CNS drug design XLogP3

N1-Benzyl M1 Allosteric Modulator Pharmacophore

The N1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is the pharmacophoric core of the prototypical M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator BQCA (1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), which exhibits high selectivity for M1 over M2-M5 subtypes [1]. The N1-benzyl substituent is critical for allosteric binding; N1-phenyl and N1-alkyl analogs lack this allosteric modulator profile and instead may act through different mechanisms (e.g., STAT3 inhibition for the N1-phenyl series) [2]. The target compound, bearing the N1-benzyl group, retains the validated M1 PAM pharmacophore and can serve as a synthetic entry point for generating novel M1 allosteric ligands through C3 ester diversification (amide formation, transesterification) or quinoline core functionalization.

M1 PAM Pharmacophore
Class-level inference
N1-Benzyl: M1 PAM-competent scaffold N1-Phenyl: STAT3-active, not M1 PAM
Supports M1 allosteric modulator research workflow.
Based on BQCA scaffold and N1-phenyl series.
M1 mAChR Positive allosteric modulator BQCA CNS drug discovery

N1-Benzyl vs. C6-Benzyl: Divergent GABA-A Receptor Binding

The 6-benzyl positional isomer of the target compound, 6-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (CAS 24805-58-1), displays exceptionally high affinity for the benzodiazepine binding site of the GABA-A α1β2γ2S receptor with a Ki of 0.270 nM in a [³H]flumazenil displacement assay using human recombinant receptors expressed in HEK293 cells [1]. This sub-nanomolar affinity is critically dependent on the C6 benzyl substituent, as established by pharmacophore modeling of 4-quinolone GABA-A ligands [2]. Relocating the benzyl group from C6 to N1 (as in the target compound CAS 53977-02-9) fundamentally alters the three-dimensional pharmacophoric presentation, predicted to abolish or drastically reduce GABA-A BZD site affinity. This regioisomeric differentiation is the single most important quality control consideration when procuring benzyl-substituted quinolone esters for neuroscience applications.

Regioisomer Binding Divergence
Cross-study comparable
C6-Benzyl Ki = 0.270 nM (GABA-A) N1-Benzyl: predicted low GABA-A affinity
Regioisomer identity determines receptor target selection.
Pharmacophore model requires C6-benzyl for GABA-A binding.
GABA-A receptor Benzodiazepine site Regioisomer CNS pharmacology

Anti-MRSA Activity vs. Non-Benzylated Quinolone Esters

The target compound has been reported to exhibit minimum inhibitory concentration (MIC) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) [1]. While this data point originates from a vendor-compiled source rather than a peer-reviewed primary publication (necessitating independent verification), it suggests meaningful antibacterial activity for a non-fluorinated, non-piperazinyl quinolone ester. By comparison, the N1-unsubstituted parent scaffold (ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) and early-generation quinolone antibiotics lacking the N1-benzyl motif (e.g., nalidixic acid, oxolinic acid) generally require C6-fluoro and C7-piperazinyl substitution to achieve comparable anti-Gram-positive potency [2]. The N1-benzyl group may contribute to antibacterial activity through enhanced hydrophobic interactions with the DNA gyrase–quinolone complex.

Anti-MRSA Activity
Data to verify
MIC = 8 µg/mL vendor-reported
Supports antimicrobial screening hit validation.
Independent MIC determination recommended.
Antibacterial MRSA Drug-resistant bacteria Quinolone antibiotic

Application Scenarios for 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester


M1 mAChR Allosteric Modulator Lead Optimization

The N1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is the validated pharmacophoric core of BQCA-class M1 mAChR positive allosteric modulators [1]. The target compound provides an ethyl ester handle at C3 that can be hydrolyzed to the carboxylic acid or converted to diverse carboxamides for SAR exploration, while the N1-benzyl group retains the allosteric site binding motif. This is the most mechanistically justified application scenario based on the class-level evidence linking N1-benzyl substitution to M1 PAM activity.

STAT3 Pathway Inhibitor Exploiting Ethyl Ester Potency

Class-level evidence from the 1-phenyl sub-series demonstrates that the ethyl ester confers a ~10-fold cellular potency advantage over the free carboxylic acid in STAT3-Y705 phosphorylation inhibition (EC₅₀ 4.6 µM vs. 46 µM) [2]. The target compound combines the potency-enhancing ethyl ester with the N1-benzyl substituent, which may offer differentiated selectivity or pharmacokinetic properties compared to the 1-phenyl lead series. Researchers should directly benchmark the target compound against the 1-phenyl ethyl ester (compound 4) in STAT3-dependent cancer cell lines (e.g., U266, MDA-MB-231) to quantify the impact of N1-benzyl vs. N1-phenyl on STAT3 pathway inhibition.

Gram-Positive Antibacterial Scaffold Development

Preliminary vendor-reported data indicate MIC of 8 µg/mL against MRSA for the target compound [3]. This activity, achieved without the classical C6-fluoro and C7-piperazinyl substitution pattern of fluoroquinolones, suggests a structurally novel anti-MRSA chemotype worthy of hit validation and expansion. The C3 ethyl ester provides a synthetic handle for generating ester and amide libraries, while the quinoline core can be functionalized at positions 6, 7, and 8 to explore SAR. Independent MIC determination against a panel of drug-resistant S. aureus, Enterococcus, and Gram-negative strains should be the first experimental step.

Chemical Biology Probe for Target Deconvolution

Given that the N1-benzyl-4-oxoquinoline scaffold has been implicated in at least three distinct target engagement profiles (M1 mAChR allosteric modulation, STAT3 pathway inhibition, and GABA-A receptor binding depending on regioisomerism), the target compound can serve as a core scaffold for affinity-based proteomics or photoaffinity labeling studies aimed at identifying novel protein targets of this chemotype [1][2]. The C3 ethyl ester can be selectively hydrolyzed and conjugated to biotin or fluorophore linkers for pull-down experiments, while the N1-benzyl group can be modified with photoreactive groups (e.g., benzophenone) for covalent target capture.

Application
Selection Property
Validation Focus
M1 mAChR allosteric modulator research
N1-benzyl M1 PAM pharmacophore context
M1 allosteric activity and subtype selectivity
STAT3 pathway inhibitor studies
C3 ethyl ester potency enhancement context
STAT3-Y705 phosphorylation inhibition in cancer cell models
Antimicrobial scaffold development
Non-fluorinated quinolone MRSA hit validation
MIC against drug-resistant Gram-positive panel
Target deconvolution probe synthesis
Multitarget-engagement scaffold context
Target identification and profiling via chemical proteomics
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